Urinary Excretion Fraction of 2,3-Dihydroxypropanamide as an Acrylamide Oxidative Biomarker Compared to Alternative Mercapturic Acid Metabolites
In human biomonitoring studies of acrylamide exposure, 2,3-dihydroxypropanamide (OH-PA) represents a quantitatively validated urinary metabolite that permits tracking of the oxidative pathway distinct from glutathione conjugation pathways. Following a single oral dose of deuterium-labeled acrylamide (d3-AA) in human subjects, 5.4% of the administered dose was eliminated as OH-PA in urine within 46 hours, compared to 4.4% for N-acetyl-S-(2-carbamoyl-2-hydroxyethyl)-cysteine (GAMA) and a similar fraction for N-acetyl-S-(1-carbamoyl-2-hydroxyethyl)-cysteine (iso-GAMA), the two mercapturic acid metabolites from the same oxidative branch [1]. This establishes OH-PA as a major oxidative metabolite with a comparable or slightly higher excretion fraction than the alternative mercapturic acid endpoints, making it a suitable and independent biomarker for assessing the oxidative metabolism share relative to the reductive pathway. Its elimination kinetics parallel those of GAMA and iso-GAMA, enabling direct cross-comparison in time-course analyses [1]. The compound's distinct analytical signature in GC-MS methods (derivatized with heptafluorobutyric anhydride) provides unambiguous differentiation from co-eluting endogenous urinary constituents, a feature not available when measuring glutathione-derived adducts alone [2].
| Evidence Dimension | Urinary excretion fraction of acrylamide dose (46 h post-ingestion) |
|---|---|
| Target Compound Data | 5.4% of administered d3-AA dose |
| Comparator Or Baseline | GAMA (N-acetyl-S-(2-carbamoyl-2-hydroxyethyl)-cysteine): 4.4% of administered d3-AA dose; iso-GAMA: comparable fraction |
| Quantified Difference | OH-PA excretion fraction is approximately 1.23-fold higher than GAMA (5.4% vs 4.4%) |
| Conditions | Human subjects (n=3), single oral dose of 0.99 mg d3-acrylamide per kg body weight, urine collected 0-46 h, analysis by GC-MS with HFBA derivatization |
Why This Matters
For biomonitoring and toxicology laboratories, the validated 5.4% urinary excretion fraction and established GC-MS protocol [2] make 2,3-dihydroxypropanamide an analytically robust and pathway-specific endpoint that provides distinct information from mercapturic acid metabolites, enabling more complete assessment of human acrylamide metabolism.
- [1] Boettcher MI, Bolt HM, Drexler H, Angerer J. Excretion of 2,3-dihydroxy-propionamide (OH-PA), the hydrolysis product of glycidamide, in human urine after single oral dose of deuterium-labeled acrylamide. Arch Toxicol. 2006; 80(9):556-561. View Source
- [2] Hartmann EC, Boettcher MI, Schettgen T, Fromme H, Drexler H, Angerer J. Determination of 2,3-dihydroxypropionamide, an oxidative metabolite of acrylamide, in human urine by gas chromatography coupled with mass spectrometry. Anal Bioanal Chem. 2012; 403(2):529-536. View Source
